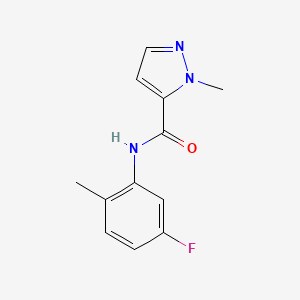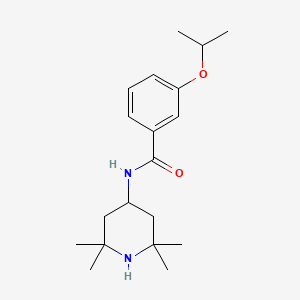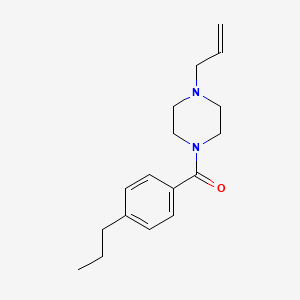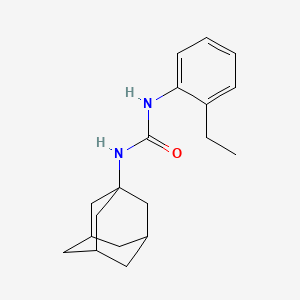
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMPP is a pyrazole derivative that has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a modulator of neurotransmitter release and reuptake. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the release of dopamine and serotonin, which may contribute to its mood-enhancing effects. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell proliferation. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to enhance the release of dopamine and serotonin, which may contribute to its mood-enhancing effects. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity in vitro and in vivo, but further studies are needed to determine its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide also has limitations, including its limited solubility in water and its potential toxicity at high doses. Further studies are needed to optimize the conditions for using N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments and to determine its safety profile.
Orientations Futures
There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, including its potential applications in drug discovery, neuroscience, and cancer research. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles. Further studies are needed to optimize the synthesis methods of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide and to determine its safety profile in vivo. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may also have potential applications in the treatment of mood disorders, such as depression and anxiety, and further studies are needed to explore its potential therapeutic effects.
Méthodes De Synthèse
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized by several methods, including the reaction of 5-fluoro-2-methylbenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base, or the reaction of 5-fluoro-2-methylbenzoic acid with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a coupling agent. The yield and purity of N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-3-4-9(13)7-10(8)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXUCYPYQMXTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)
![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)
![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)


![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)
